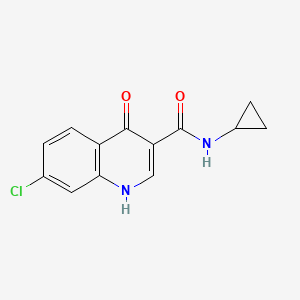

7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

CAS No.:

Cat. No.: VC14784180

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11ClN2O2 |

|---|---|

| Molecular Weight | 262.69 g/mol |

| IUPAC Name | 7-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C13H11ClN2O2/c14-7-1-4-9-11(5-7)15-6-10(12(9)17)13(18)16-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,17)(H,16,18) |

| Standard InChI Key | IOHLVOYNERGJSP-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 7-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide, with the following key features:

-

Quinoline core: A bicyclic structure comprising a benzene ring fused to a pyridone ring.

-

Substituents:

Table 1: Physicochemical Properties

Structural Comparison to Related Quinolones

The carboxamide group distinguishes this compound from carboxylic acid derivatives like 7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 93110-13-5). Replacement of the carboxylic acid with a carboxamide reduces ionization at physiological pH, potentially enhancing cell membrane penetration .

Synthesis and Mechanistic Insights

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Quinoline Core Formation: Cyclocondensation of substituted anilines with β-ketoesters yields the 4-oxoquinoline scaffold .

-

Functionalization:

Example Reaction:

Mechanism of Antibacterial Action

The compound inhibits bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), disrupting DNA supercoiling and replication . The C7 chlorine and N1 cyclopropyl groups enhance binding to the enzyme-DNA complex, while the C3 carboxamide stabilizes interactions with the GyrA subunit .

Biological Activity and Antimicrobial Efficacy

In Vitro Antibacterial Profiles

Studies on structurally analogous quinolones demonstrate broad-spectrum activity:

Table 2: Comparative MIC Values Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference Compound | Source |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | 0.7–1.5 | Ciprofloxacin (0.3) | |

| Escherichia coli | 1.5–3.0 | Ciprofloxacin (0.03) | |

| Pseudomonas aeruginosa | 3.0–6.0 | Ciprofloxacin (0.5) |

Resistance Mitigation

The cyclopropyl group at N1 reduces efflux pump recognition in resistant strains, while the carboxamide minimizes target mutations in GyrA . Synergistic effects with β-lactams have been observed in methicillin-resistant S. aureus (MRSA) .

Applications and Future Directions

Current Uses

-

Antibacterial Research: Lead compound for novel anti-MRSA agents .

-

Structure-Activity Relationship (SAR) Studies: Modifications at C7 and C3 to optimize potency .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume